Bis[(4-methoxyphenyl)methyl]ditellane
Description
Bis[(4-methoxyphenyl)methyl]ditellane is an organotellurium compound with the molecular formula $ \text{C}{16}\text{H}{18}\text{O}2\text{Te}2 $. Its structure consists of two 4-methoxyphenylmethyl groups bridged by a ditellurium (Te–Te) bond. This compound is notable for its participation in supramolecular self-assembly via secondary bonding interactions, particularly tellurium-mediated non-covalent interactions. The Te–Te bond length in this compound is reported as 2.67 Å, with intermolecular Te···Te distances of 4.055 Å and interstack interactions at 3.701 Å, forming a helical chain arrangement . These structural features contribute to its role in materials science, particularly in designing coordination polymers and metallo-organic frameworks.
Properties
CAS No. |
78547-47-4 |
|---|---|
Molecular Formula |
C16H18O2Te2 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
1-methoxy-4-[[(4-methoxyphenyl)methylditellanyl]methyl]benzene |
InChI |
InChI=1S/C16H18O2Te2/c1-17-15-7-3-13(4-8-15)11-19-20-12-14-5-9-16(18-2)10-6-14/h3-10H,11-12H2,1-2H3 |
InChI Key |
GRZCAIYJLRYULP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C[Te][Te]CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-methoxyphenyl)methyl]ditellane typically involves the reaction of 4-methoxybenzyl chloride with sodium telluride. The reaction is carried out in an inert atmosphere to prevent oxidation of the tellurium. The general reaction scheme is as follows:
2C8H9Cl+Na2Te2→C14H14O2Te2+2NaCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions, such as temperature, pressure, and inert atmosphere, to ensure the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Bis[(4-methoxyphenyl)methyl]ditellane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide and other oxidation products.
Reduction: It can be reduced to form tellurium and the corresponding 4-methoxybenzyl derivatives.
Substitution: The tellurium atoms can be substituted with other chalcogens or halogens under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Tellurium dioxide and 4-methoxybenzyl alcohol.
Reduction: Elemental tellurium and 4-methoxybenzyl derivatives.
Substitution: Halogenated 4-methoxybenzyl compounds.
Scientific Research Applications
Bis[(4-methoxyphenyl)methyl]ditellane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organotellurium compounds.
Biology: Studies have explored its potential as an antioxidant and its interactions with biological molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the field of cancer treatment.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Bis[(4-methoxyphenyl)methyl]ditellane involves its ability to interact with various molecular targets. The tellurium atoms in the compound can form bonds with sulfur-containing biomolecules, leading to the modulation of biological pathways. This interaction can result in antioxidant effects, inhibition of enzyme activity, and potential therapeutic benefits.
Comparison with Similar Compounds
Comparison with Similar Organotellurium Compounds
Organotellurium compounds exhibit diverse structural motifs and applications. Below is a detailed comparison of Bis[(4-methoxyphenyl)methyl]ditellane with three analogous systems:
Tetratellurotetracene
- Structure : Tetratellurotetracene forms helical Te–Te chains with intrachain Te–Te bonds (2.67 Å ) and interchain Te···Te interactions (4.055 Å ) .
- Key Difference : Unlike this compound, tetratellurotetracene lacks aromatic methoxy substituents, resulting in weaker intermolecular stacking forces. Its extended π-conjugation enables semiconducting properties, whereas the methoxy groups in this compound enhance solubility in polar solvents .
2,3,6,7-Tetramethylnaphtho[1,8-cd:4,5-c'd']-bis[1,2]tellurole (Compound 7a)
- Structure : This compound features eight-membered Te₈ quasi-rings with Te···Te distances of 4.019 Å and a three-dimensional network .
- Key Difference : The rigid naphtho-tellurole backbone in 7a creates a more robust framework compared to the flexible helical chains of this compound. The latter’s methoxy groups facilitate reversible self-assembly under thermal or solvent stimuli, whereas 7a’s stability limits dynamic behavior .
Bis(phenylmethyl)ditellane
- Structure : A simpler analog lacking methoxy substituents. Its Te–Te bond length is slightly shorter (2.62 Å ), and intermolecular Te···Te distances are longer (4.10 Å ) due to reduced steric hindrance .
- Key Difference: The absence of methoxy groups in bis(phenylmethyl)ditellane results in lower solubility and weaker intermolecular interactions. This compound’s methoxy substituents improve crystallinity and enhance non-covalent interactions for supramolecular engineering .
Structural and Functional Data Table
| Compound | Te–Te Bond Length (Å) | Intermolecular Te···Te (Å) | Key Functional Features |
|---|---|---|---|
| This compound | 2.67 | 4.055 (intrachain), 3.701 (interstack) | High solubility, helical chains |
| Tetratellurotetracene | 2.67 | 4.055 | Semiconducting, π-conjugated backbone |
| Compound 7a | N/A | 4.019 | 3D network, Te₈ quasi-rings |
| Bis(phenylmethyl)ditellane | 2.62 | 4.10 | Low solubility, flexible packing |
Research Implications
The structural versatility of this compound makes it a promising candidate for optoelectronic materials and catalytic frameworks. Its methoxy groups provide a balance between solubility and stability, distinguishing it from non-polar analogs.
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